1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-ethylphenoxy)propan-2-ol hydrochloride
CAS No.: 1216712-63-8
Cat. No.: VC6953029
Molecular Formula: C21H28Cl2N2O2
Molecular Weight: 411.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216712-63-8 |
|---|---|
| Molecular Formula | C21H28Cl2N2O2 |
| Molecular Weight | 411.37 |
| IUPAC Name | 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-ethylphenoxy)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C21H27ClN2O2.ClH/c1-2-17-6-8-21(9-7-17)26-16-20(25)15-23-10-12-24(13-11-23)19-5-3-4-18(22)14-19;/h3-9,14,20,25H,2,10-13,15-16H2,1H3;1H |
| Standard InChI Key | PMLHAQKXANJJOL-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-ethylphenoxy)propan-2-ol hydrochloride is a hydrochloride salt characterized by a central propan-2-ol backbone linking two aromatic moieties: a 4-(3-chlorophenyl)piperazine group and a 4-ethylphenoxy group. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is substituted at the 1-position with a 3-chlorophenyl group, while the 4-ethylphenoxy group is attached via an ether linkage .
Molecular and Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 411.4 g/mol |
| CAS Number | 1216712-63-8 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The absence of reported density, melting point, and boiling point data highlights the need for further experimental characterization . Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for verifying the compound’s structure, particularly the positions of the chlorine atom and ethyl group.
Synthesis and Optimization
The synthesis of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-ethylphenoxy)propan-2-ol hydrochloride involves multi-step organic reactions, as outlined in preliminary studies .
Reaction Pathways
A generalized synthesis protocol includes:
-
Alkylation of Piperazine: Reacting 1-Boc-piperazine with 1-(2-bromoethyl)-4-ethylphenoxypropane under basic conditions to form the intermediate 1-(2-(4-ethylphenoxy)ethyl)piperazine.
-
Deprotection: Removal of the Boc group using hydrochloric acid to yield the free piperazine derivative.
-
Acylation: Introducing the 3-chlorophenyl group via nucleophilic aromatic substitution or coupling reactions.
-
Salt Formation: Treatment with hydrochloric acid to produce the final hydrochloride salt.
Optimization Challenges
Critical parameters affecting yield and purity include:
-
Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates but complicate purification.
-
Temperature Control: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
-
Purification Methods: Recrystallization from ethanol/water mixtures or column chromatography with silica gel are standard.
Future Directions
Research Priorities
-
Pharmacokinetic Studies: Assessing bioavailability, metabolism, and toxicity in animal models.
-
Target Identification: Screening against GPCRs beyond dopamine receptors to identify off-target effects.
-
Formulation Development: Optimizing salt forms (e.g., mesylate, maleate) for enhanced solubility .
Therapeutic Prospects
Given the success of piperazine-based drugs in treating schizophrenia and depression, 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-ethylphenoxy)propan-2-ol hydrochloride could emerge as a lead compound for neuropsychiatric disorders. Collaborative efforts between academia and industry will be essential to translate preclinical findings into clinical trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume